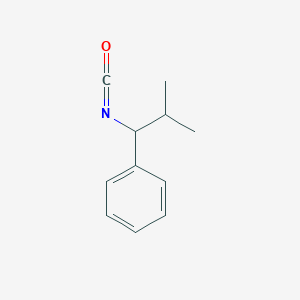

(1-Isocyanato-2-methylpropyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-Isocyanato-2-methylpropyl)benzene, also known as benzene isocyanato-methylpropyl derivative, is a monoisocyanate compound with the molecular formula C₁₁H₁₁NO and CAS number 28178-42-9 . Its structure consists of a benzene ring substituted with a branched isocyanato group (-NCO) attached to a 2-methylpropyl chain (C(CH₃)₂). This compound is a colorless to pale yellow liquid with a boiling point of 245–247°C and a density of 1.05 g/cm³ at 20°C. It is soluble in organic solvents like toluene, ether, and acetone but reacts vigorously with moisture and amines, forming polyurea or urethane linkages. Its primary industrial applications include synthesizing polyurethane elastomers, coatings, and adhesives, where it serves as a crosslinking agent due to its reactive isocyanate group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Isocyanato-2-methylpropyl)benzene typically involves the reaction of an appropriate amine with phosgene or its derivatives. One common method is the reaction of 2-methylpropylamine with phosgene, which results in the formation of the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the safety and purity of the product.

Industrial Production Methods: In industrial settings, this compound can be produced using large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully monitored. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: (1-Isocyanato-2-methylpropyl)benzene undergoes various chemical reactions, including:

Oxidation: The isocyanate group can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can convert the isocyanate group to an amine group.

Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming carbamates or ureas.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like alcohols or amines are often used in substitution reactions.

Major Products:

Oxidation: Urea derivatives.

Reduction: Amines.

Substitution: Carbamates and ureas.

Scientific Research Applications

Chemistry: (1-Isocyanato-2-methylpropyl)benzene is used as a building block in organic synthesis. It is employed in the preparation of various polymers, resins, and coatings due to its reactivity with nucleophiles.

Biology: In biological research, this compound can be used to modify proteins and peptides through the formation of stable urea linkages. This modification can help in studying protein structure and function.

Industry: In the industrial sector, this compound is used in the production of polyurethane foams, adhesives, and sealants. Its reactivity with polyols makes it a valuable component in these materials.

Mechanism of Action

The mechanism of action of (1-Isocyanato-2-methylpropyl)benzene involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form stable urea or carbamate linkages. These reactions are often facilitated by the electron-withdrawing nature of the isocyanate group, which makes it highly reactive towards nucleophiles.

Comparison with Similar Compounds

To contextualize the properties and applications of (1-Isocyanato-2-methylpropyl)benzene, it is compared to three structurally or functionally related isocyanates: toluene diisocyanate (TDI) , methylene diphenyl diisocyanate (MDI) , and hexamethylene diisocyanate (HDI) . Key differences in molecular structure, reactivity, applications, and toxicity are outlined below.

Table 1: Comparative Analysis of Isocyanate Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Volatility | Primary Applications | Toxicity Profile |

|---|---|---|---|---|---|---|

| This compound | C₁₁H₁₁NO | 173.21 | 245–247 | Moderate | Specialty coatings, adhesives | Irritant; lower acute toxicity than TDI |

| Toluene diisocyanate (TDI) | C₉H₆N₂O₂ | 174.16 | 251–251 | High | Flexible foams, insulation materials | Carcinogenic; severe respiratory hazards |

| Methylene diphenyl diisocyanate (MDI) | C₁₅H₁₀N₂O₂ | 250.25 | 314–315 | Low | Rigid foams, automotive parts | Lower volatility reduces inhalation risks |

| Hexamethylene diisocyanate (HDI) | C₈H₁₂N₂O₂ | 168.19 | 255–257 | High | Automotive coatings, UV-resistant films | Sensitizer; requires strict handling |

Structural and Reactivity Differences

- Branched vs. Linear Chains : The branched 2-methylpropyl group in this compound reduces molecular symmetry compared to linear aliphatic isocyanates like HDI. This branching lowers crystallinity in resulting polymers, enhancing flexibility in coatings .

- Reactivity with Nucleophiles : The compound’s single isocyanate group reacts more selectively than diisocyanates (TDI, MDI, HDI), making it suitable for controlled crosslinking in specialty adhesives .

- Volatility : Its moderate volatility (between TDI and MDI) balances ease of processing and reduced inhalation risks compared to highly volatile TDI .

Application-Specific Advantages

- Coatings : Unlike aromatic MDI and TDI, which yellow under UV exposure, this compound’s benzene ring provides moderate UV stability, though less than aliphatic HDI .

- Thermal Stability : Polymers derived from this compound exhibit better thermal resistance than HDI-based materials but lower than MDI’s high-performance rigid foams .

Research Findings and Industrial Relevance

Recent studies highlight its niche role in high-durability adhesives for aerospace composites, where its balance of reactivity and stability outperforms HDI in high-temperature environments . However, MDI remains dominant in bulk applications like construction foams due to cost-effectiveness and superior mechanical properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-Isocyanato-2-methylpropyl)benzene, and how can reaction conditions be optimized for purity?

- Methodology : The compound can be synthesized via isocyanate functionalization of 2-methylpropylbenzene precursors. Key steps include:

- Phosgenation : Reacting the corresponding amine precursor with phosgene (or safer alternatives like triphosgene) under anhydrous conditions .

- Solvent selection : Use non-polar solvents (e.g., toluene) to minimize side reactions.

- Temperature control : Maintain temperatures below 40°C to prevent oligomerization of isocyanate groups.

Q. How should researchers characterize the structural and electronic properties of this compound?

- Structural analysis :

- X-ray crystallography : Resolve bond lengths and angles, particularly the isocyanate group’s geometry (C-N=C=O torsion angles) .

- NMR spectroscopy : Use 13C NMR to confirm the isocyanate carbon resonance at ~120–125 ppm .

- Electronic properties :

- DFT calculations : Compare experimental IR/Raman spectra with computed vibrational modes to validate electronic structure models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in crosslinking reactions?

- Approach :

- Controlled kinetic studies : Vary catalyst types (e.g., dibutyltin dilaurate vs. tertiary amines) to isolate rate-determining steps .

- Side-product analysis : Use GC-MS to identify byproducts (e.g., urea or biuret formations) under different humidity conditions .

- Case study : Conflicting reports on hydrolysis rates may arise from trace moisture in solvents; replicate experiments under rigorously anhydrous conditions .

Q. What experimental strategies can mitigate hazards associated with handling this compound?

- Safety protocols :

- Ventilation : Use fume hoods with >0.5 m/s airflow to limit inhalation exposure (classified as Acute Toxicity Category 4) .

- Glove compatibility : Test nitrile gloves for permeation resistance using ASTM F739 standards; replace every 4 hours .

- Waste management : Quench residual isocyanate groups with ethanolamine before disposal to prevent uncontrolled polymerization .

Q. How does steric hindrance from the 2-methylpropyl group influence the compound’s reactivity in polymer networks?

- Experimental design :

- Comparative studies : Synthesize analogs with varying substituents (e.g., ethyl vs. tert-butyl) and measure reaction kinetics with diols .

- Molecular dynamics simulations : Model steric effects on transition states during urethane formation .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in thermal stability data for this compound?

- Root-cause analysis :

- Thermogravimetric analysis (TGA) : Compare decomposition onset temperatures under nitrogen vs. air to identify oxidative pathways .

- Impurity profiling : Trace metal contaminants (e.g., Fe³⁺) may catalyze degradation; use ICP-MS to quantify .

- Resolution : Standardize purge protocols (e.g., argon sparging) to eliminate oxygen in stability tests .

Properties

CAS No. |

122129-85-5 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

(1-isocyanato-2-methylpropyl)benzene |

InChI |

InChI=1S/C11H13NO/c1-9(2)11(12-8-13)10-6-4-3-5-7-10/h3-7,9,11H,1-2H3 |

InChI Key |

FIRNMIDZIRGJSF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)N=C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.